molecular formula C9H20ClN B6217637 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride CAS No. 2742660-84-8

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride

Cat. No.: B6217637
CAS No.: 2742660-84-8
M. Wt: 177.7
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Description

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C9H19N·HCl. It is a derivative of methanamine, featuring a cyclobutyl ring substituted with ethyl and dimethyl groups. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride typically involves the reaction of 1-ethyl-3,3-dimethylcyclobutanone with methanamine in the presence of a reducing agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced compounds.

Scientific Research Applications

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate the interactions of amines with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine
  • 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrobromide
  • 1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine sulfate

Uniqueness

1-(1-ethyl-3,3-dimethylcyclobutyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclobutyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2742660-84-8

Molecular Formula

C9H20ClN

Molecular Weight

177.7

Purity

95

Origin of Product

United States

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